Cas no 135296-13-8 (2-(1,2,3-thiadiazol-4-yl)pyrazine)
2-(1,2,3-thiadiazol-4-yl)pyrazine Chemical and Physical Properties
Names and Identifiers
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- Pyrazine, 2-(1,2,3-thiadiazol-4-yl)-
- 4-pyrazin-2-ylthiadiazole
- 4-(pyrazin-2-yl)-1,2,3-thiadiazole
- 2-(1,2,3-thiadiazol-4-yl)pyrazine
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- Inchi: 1S/C6H4N4S/c1-2-8-5(3-7-1)6-4-11-10-9-6/h1-4H
- InChI Key: WGOKTGGTRXDSCR-UHFFFAOYSA-N
- SMILES: S1C([H])=C(C2C([H])=NC([H])=C([H])N=2)N=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 132
- XLogP3: 0
- Topological Polar Surface Area: 79.8
2-(1,2,3-thiadiazol-4-yl)pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5580-2295-2μmol |
2-(1,2,3-thiadiazol-4-yl)pyrazine |
135296-13-8 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F5580-2295-5μmol |
2-(1,2,3-thiadiazol-4-yl)pyrazine |
135296-13-8 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5580-2295-1mg |
2-(1,2,3-thiadiazol-4-yl)pyrazine |
135296-13-8 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F5580-2295-2mg |
2-(1,2,3-thiadiazol-4-yl)pyrazine |
135296-13-8 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F5580-2295-3mg |
2-(1,2,3-thiadiazol-4-yl)pyrazine |
135296-13-8 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5580-2295-4mg |
2-(1,2,3-thiadiazol-4-yl)pyrazine |
135296-13-8 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5580-2295-5mg |
2-(1,2,3-thiadiazol-4-yl)pyrazine |
135296-13-8 | 5mg |
$103.5 | 2023-09-09 |
2-(1,2,3-thiadiazol-4-yl)pyrazine Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 2-(1,2,3-thiadiazol-4-yl)pyrazine
Recent Advances in the Study of 2-(1,2,3-thiadiazol-4-yl)pyrazine (CAS: 135296-13-8) in Chemical Biology and Pharmaceutical Research
The compound 2-(1,2,3-thiadiazol-4-yl)pyrazine (CAS: 135296-13-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, featuring a thiadiazole ring fused with a pyrazine moiety, exhibits remarkable biological activity, making it a promising candidate for drug development. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the context of antimicrobial, anticancer, and anti-inflammatory agents. The versatility of this compound lies in its ability to interact with various biological targets, thereby modulating critical cellular pathways.
One of the most notable advancements in the study of 2-(1,2,3-thiadiazol-4-yl)pyrazine is its application in the development of antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in bacterial metabolism. These findings highlight the potential of 2-(1,2,3-thiadiazol-4-yl)pyrazine as a scaffold for designing next-generation antibiotics.
In addition to its antimicrobial properties, 2-(1,2,3-thiadiazol-4-yl)pyrazine has shown promise in oncology research. A recent preclinical study investigated its efficacy as a small-molecule inhibitor of protein kinases, which are often dysregulated in cancer cells. The study, published in Cancer Research, reported that the compound selectively inhibits the activity of certain oncogenic kinases, leading to reduced tumor growth and metastasis in mouse models. Furthermore, the compound demonstrated a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity, suggesting its potential as a lead compound for cancer therapy.
The mechanistic insights into the biological activity of 2-(1,2,3-thiadiazol-4-yl)pyrazine have been further elucidated through structural and computational studies. Molecular docking simulations revealed that the compound binds to the active sites of target proteins with high affinity, stabilizing specific conformations that disrupt protein function. These findings were corroborated by X-ray crystallography data, which provided atomic-level resolution of the compound-protein interactions. Such detailed structural information is invaluable for the rational design of optimized derivatives with enhanced potency and selectivity.
Despite these promising developments, challenges remain in the clinical translation of 2-(1,2,3-thiadiazol-4-yl)pyrazine-based therapeutics. Issues such as metabolic stability, off-target effects, and formulation optimization need to be addressed through further research. However, the compound's unique chemical properties and broad-spectrum biological activity make it a compelling subject for ongoing investigation. Future studies are expected to focus on expanding its therapeutic applications, improving its drug-like properties, and exploring synergistic effects with existing treatments.
In conclusion, 2-(1,2,3-thiadiazol-4-yl)pyrazine (CAS: 135296-13-8) represents a versatile and pharmacologically active scaffold with significant potential in drug discovery. Recent research has underscored its utility in addressing pressing medical challenges, from antibiotic resistance to cancer. As the field continues to evolve, this compound is likely to play a pivotal role in the development of innovative therapeutic agents, paving the way for new treatment paradigms in chemical biology and medicine.
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